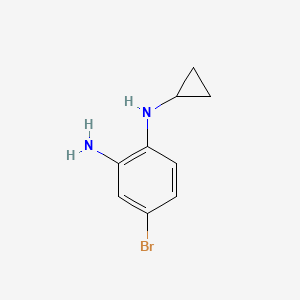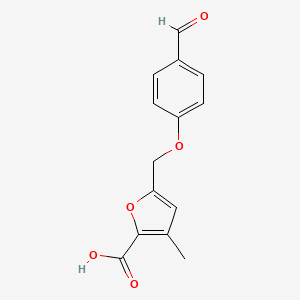
5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid
Descripción general
Descripción
The compound “5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid” is a heterocyclic compound . It has an empirical formula of C13H10O5 and a molecular weight of 246.22 . The molecule contains a total of 29 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 ether .
Molecular Structure Analysis
The compound crystallizes in the monoclinic system, with a space group of C2/c. The unit-cell dimensions are a=25.1558(15)Å, b=6.3024(4)Å, c=22.7027(14)Å, with β=122.084(3)˚ and Z=8 .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, similar to other boronic esters. For instance, pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach .Physical And Chemical Properties Analysis
The compound is a solid . It has a SMILES string of OC(=O)c1ccoc1COc2ccc(C=O)cc2 .Aplicaciones Científicas De Investigación
Bioactivities in Plants
Research has identified derivatives of furan-2-carboxylic acids in various plants. For instance, in the roots of Nicotiana tabacum (tobacco), compounds structurally similar to 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid exhibited significant anti-tobacco mosaic virus (TMV) activity and moderate cytotoxicity against human tumor cell lines (Wu et al., 2018). Similar compounds were also isolated from the leaves of Nicotiana tabacum with high anti-TMV activities (Yang et al., 2016).
Catalysis and Synthesis
In the field of chemistry, furan carboxylic acids are being explored as biobased building blocks in pharmaceutical and polymer industries. A study demonstrated the controlled synthesis of compounds like 5-formyl-2-furancarboxylic acid from 5-hydroxymethylfurfural, highlighting the potential of these compounds in green chemistry applications (Jia et al., 2019).
Pharmaceutical Applications
The potential of furan carboxylic acids in pharmaceutical applications is evident from a study that isolated a new metabolite, structurally related to this compound, from alga-derived fungi. This compound showed inhibitory activity against specific enzymes, indicating its relevance in drug discovery (Sobolevskaya et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-formylphenoxy)methyl]-3-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9-6-12(19-13(9)14(16)17)8-18-11-4-2-10(7-15)3-5-11/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILDENICBXFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=C(C=C2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)

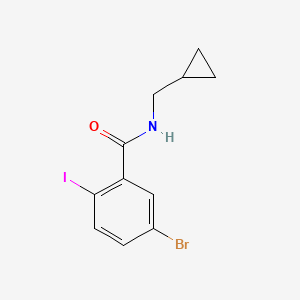
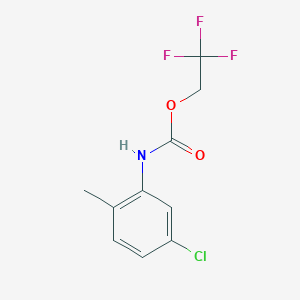
![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
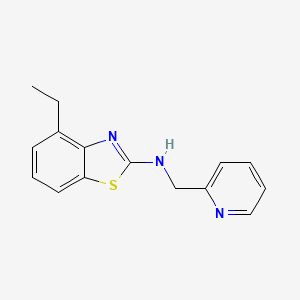
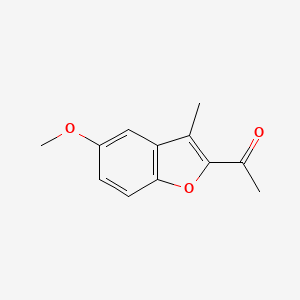
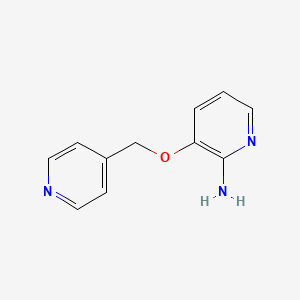
![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)
